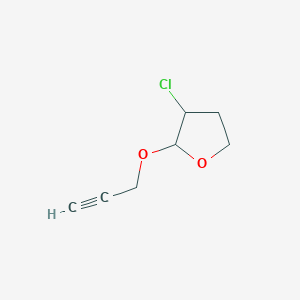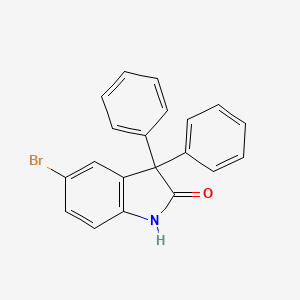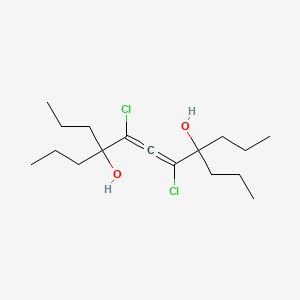
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol is a chemical compound known for its unique structure and properties. It is characterized by the presence of chlorine atoms at the 5th and 7th positions, propyl groups at the 4th and 8th positions, and hydroxyl groups at the 4th and 8th positions of an undecadiene backbone.
Preparation Methods
The synthesis of 5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol involves several steps, typically starting with the preparation of the undecadiene backbone. The introduction of chlorine atoms and propyl groups is achieved through specific halogenation and alkylation reactions. The hydroxyl groups are introduced via hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol involves its interaction with specific molecular targets and pathways. The chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol can be compared with other similar compounds, such as:
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-dione: This compound has ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
Properties
CAS No. |
62827-16-1 |
|---|---|
Molecular Formula |
C17H30Cl2O2 |
Molecular Weight |
337.3 g/mol |
InChI |
InChI=1S/C17H30Cl2O2/c1-5-9-16(20,10-6-2)14(18)13-15(19)17(21,11-7-3)12-8-4/h20-21H,5-12H2,1-4H3 |
InChI Key |
CKHQKQZEYYWTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=C=C(C(CCC)(CCC)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


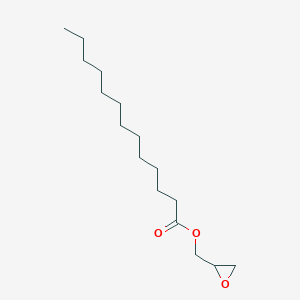
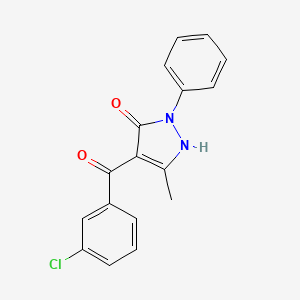
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
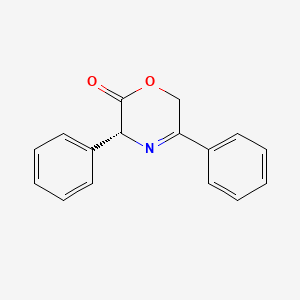
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
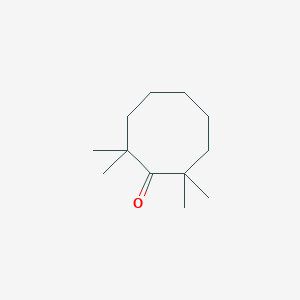
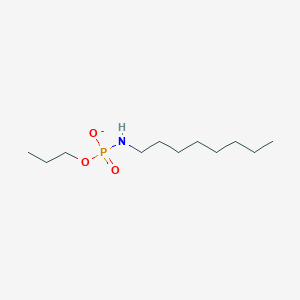

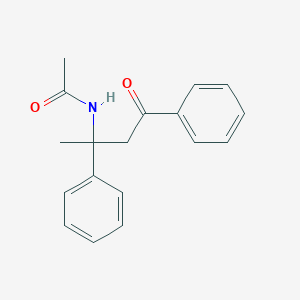
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
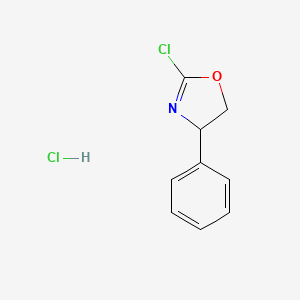
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
